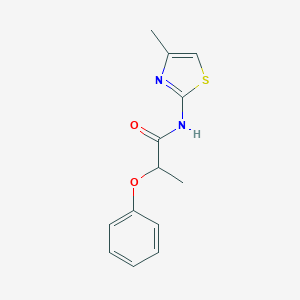
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide (MTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPA is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is not well understood, but it is believed to act as a chelating agent due to the presence of the thiazole ring and the phenoxy group. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to form stable complexes with different metal ions, which may explain its potential applications in catalysis and biological systems.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to have different biochemical and physiological effects. It has been reported to have antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been shown to have antibacterial and antifungal activities, which may be attributed to its ability to chelate metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has several advantages for lab experiments, including its ease of synthesis and availability. It is also stable and can be stored for long periods without degradation. However, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has some limitations, including its low solubility in water, which may limit its use in biological systems.
Orientations Futures
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide. One possible direction is the synthesis of new metal complexes using N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide as a ligand and their characterization and evaluation for catalytic and biological applications. Another direction is the synthesis of new derivatives of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide with improved solubility and biological activity. The use of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide in the development of new drugs for the treatment of different diseases is also a promising direction for future research.
Conclusion:
In conclusion, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a thiazole derivative that has shown promising results in scientific research. It has been synthesized using different methods and has potential applications in catalysis, biological systems, and drug discovery. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Méthodes De Synthèse
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide can be synthesized using different methods, including the reaction of 2-phenoxypropionyl chloride with 4-methyl-2-aminothiazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-methyl-2-aminothiazole with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and biological applications. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been used as a starting material in the synthesis of other compounds with potential applications in drug discovery.
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-18-13(14-9)15-12(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16) |
Clé InChI |
GMGZJIGJTRFEKM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
SMILES canonique |
CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)